molecular formula C9H11ClN2 B13475346 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine

Cat. No.: B13475346
M. Wt: 182.65 g/mol
InChI Key: QTMMWYDZXWYFHS-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H11ClN2 It features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and a 1-methylcyclopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methylpyrimidine with 1-methylcyclopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base such as potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and cyclopropyl groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methyl-2-(cyclopropyl)pyrimidine
  • 4-Chloro-6-methyl-2-(1-ethylcyclopropyl)pyrimidine
  • 4-Chloro-6-methyl-2-(1-methylcyclobutyl)pyrimidine

Uniqueness

4-Chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

4-chloro-6-methyl-2-(1-methylcyclopropyl)pyrimidine

InChI

InChI=1S/C9H11ClN2/c1-6-5-7(10)12-8(11-6)9(2)3-4-9/h5H,3-4H2,1-2H3

InChI Key

QTMMWYDZXWYFHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2(CC2)C)Cl

Origin of Product

United States

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